Cas no 860757-84-2 (3-Bromoquinoline-6-carbaldehyde)

3-Bromoquinoline-6-carbaldehyde is a versatile brominated quinoline derivative featuring a reactive aldehyde functional group at the 6-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks and pharmaceutical scaffolds. The bromine substituent at the 3-position enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further structural diversification. The aldehyde group offers additional reactivity for condensation or nucleophilic addition reactions, facilitating the introduction of diverse functional groups. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, materials science, and agrochemical research.
3-Bromoquinoline-6-carbaldehyde structure
860757-84-2 structure
Product Name:3-Bromoquinoline-6-carbaldehyde
CAS No:860757-84-2
MF:C10H6BrNO
MW:236.064741611481
MDL:MFCD28665745
CID:2156970
PubChem ID:92042983
Update Time:2025-05-20

3-Bromoquinoline-6-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Bromoquinoline-6-carbaldehyde
    • K10025
    • EN300-2010493
    • MFCD28665745
    • AS-49612
    • Z3244601785
    • SB70438
    • CS-0133055
    • AKOS025396440
    • APMWGLGWAYESOM-UHFFFAOYSA-N
    • DB-099156
    • SCHEMBL16963371
    • 860757-84-2
    • 3-bromo-quinoline-6-carbaldehyde
    • KJB75784
    • 825-573-1
    • MDL: MFCD28665745
    • Inchi: 1S/C10H6BrNO/c11-9-4-8-3-7(6-13)1-2-10(8)12-5-9/h1-6H
    • InChI Key: APMWGLGWAYESOM-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C2C=CC(C=O)=CC2=C1

Computed Properties

  • Exact Mass: 234.96328g/mol
  • Monoisotopic Mass: 234.96328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30Ų

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3-Bromoquinoline-6-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:860757-84-2)3-Bromoquinoline-6-carbaldehyde
Order Number:A854740
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:52
Price ($):204.0/325.0/905.0
Email:sales@amadischem.com

Additional information on 3-Bromoquinoline-6-carbaldehyde

Properties and Applications of 3-Bromoquinoline-6-carbaldehyde (CAS No. 860757-84-2)

3-Bromoquinoline-6-carbaldehyde, with the CAS number 860757-84-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aldehyde derivative combines the structural features of quinoline with a bromine substituent and an aldehyde group, making it a versatile intermediate for various chemical transformations. The presence of the bromine atom enhances its reactivity, particularly in cross-coupling reactions, while the aldehyde functionality allows for further functionalization via condensation and oxidation reactions.

The compound belongs to the quinoline family, which has long been recognized for its biological activity. Quinoline derivatives are well-documented for their pharmacological properties, including antimicrobial, antimalarial, and anticancer effects. The introduction of a bromine atom at the 3-position and an aldehyde group at the 6-position modifies the inherent properties of quinoline, leading to novel chemical behaviors and potential therapeutic applications.

In recent years, 3-Bromoquinoline-6-carbaldehyde has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the construction of complex aromatic systems. These reactions are pivotal in drug discovery, allowing chemists to generate libraries of diverse compounds for screening against various diseases.

The aldehyde group in 3-Bromoquinoline-6-carbaldehyde serves as a reactive site for condensation reactions with secondary amines to form Schiff bases. These derivatives have shown promise in multiple therapeutic areas, including anticancer and anti-inflammatory applications. Additionally, the aldehyde can be reduced to an amine or further oxidized to an acid, providing multiple pathways for structural diversification.

Recent studies have highlighted the utility of 3-Bromoquinoline-6-carbaldehyde in developing kinase inhibitors. Quinoline derivatives are known to interact with protein kinases, which are critical targets in cancer therapy. By modifying the quinoline core with bromine and an aldehyde group, researchers have been able to fine-tune binding interactions with specific kinase domains. This approach has led to the discovery of novel inhibitors with improved selectivity and potency.

Another area where 3-Bromoquinoline-6-carbaldehyde has made significant contributions is in the synthesis of metal-organic frameworks (MOFs). The bromine atom allows for coordination with transition metals, forming stable complexes that can be used as catalysts or sensors. These MOFs have potential applications in environmental remediation, gas storage, and separation technologies.

The compound's reactivity also makes it valuable in materials science. For instance, it can be polymerized or incorporated into liquid crystals to create advanced materials with unique optical and electronic properties. Such materials are increasingly relevant in the development of next-generation displays and electronic devices.

In conclusion, 3-Bromoquinoline-6-carbaldehyde (CAS No. 860757-84-2) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and organic synthesis. Its unique structural features enable diverse chemical transformations, making it an indispensable tool for researchers seeking to develop novel therapeutics and advanced materials.

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Amadis Chemical Company Limited
(CAS:860757-84-2)3-Bromoquinoline-6-carbaldehyde
A854740
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):204.0/325.0/905.0
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